4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, in particular, has garnered interest due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Substitution Reactions:
Piperidine Introduction: The 4-methylpiperidin-1-yl group can be introduced via a nucleophilic substitution reaction with the triazine core.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could target the triazine ring or the aromatic substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of triazines have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar properties, making it a candidate for further biological studies.
Medicine
In medicine, triazine derivatives are explored for their therapeutic potential. This compound could be investigated for its pharmacological activities, including anti-inflammatory, antiviral, or anticancer effects.
Industry
In the industrial sector, triazine compounds are used in the production of dyes, resins, and agrochemicals. This compound may find applications in these areas due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine would depend on its specific interactions with biological targets. Generally, triazine derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a triazine core.
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Chloride: A precursor for many triazine-based compounds.
Uniqueness
What sets 4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine apart is its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the piperidine ring, in particular, could influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
4-chloro-N-(4-methylphenyl)-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5/c1-11-3-5-13(6-4-11)18-15-19-14(17)20-16(21-15)22-9-7-12(2)8-10-22/h3-6,12H,7-10H2,1-2H3,(H,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZLMMZFDXUREJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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